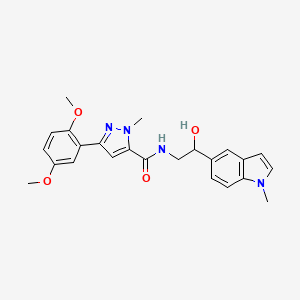

3-(2,5-dimethoxyphenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide

Description

This compound features a pyrazole core substituted at position 3 with a 2,5-dimethoxyphenyl group and at position 1 with a methyl group. The carboxamide at position 5 is linked to a 2-hydroxyethyl chain bearing a 1-methylindole moiety. Its structural complexity distinguishes it from simpler pyrazole derivatives, necessitating specialized synthesis and characterization approaches .

Properties

IUPAC Name |

5-(2,5-dimethoxyphenyl)-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O4/c1-27-10-9-15-11-16(5-7-20(15)27)22(29)14-25-24(30)21-13-19(26-28(21)2)18-12-17(31-3)6-8-23(18)32-4/h5-13,22,29H,14H2,1-4H3,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJMBBPSQCQWRLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=NN3C)C4=C(C=CC(=C4)OC)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethoxyphenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the introduction of the dimethoxyphenyl group and the indole moiety. Common reagents used in these steps include hydrazines, aldehydes, and various catalysts under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and yield. This might include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dimethoxyphenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can modify the functional groups, potentially leading to the formation of ketones or aldehydes.

Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.

Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis and materials science.

Biology

In biological research, this compound might be studied for its potential biological activities, such as enzyme inhibition, receptor binding, or antimicrobial properties. Its structural features could make it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. It might exhibit pharmacological activities such as anti-inflammatory, anticancer, or neuroprotective effects, depending on its interaction with biological targets.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethoxyphenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues with Aryl Substitutions

Compound 3a (): 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide

- Key Differences: Replaces the 2,5-dimethoxyphenyl group with a chloro-substituted pyrazole. Lacks the indole moiety; instead, it has a phenyl and cyano group.

- Physical Properties: Melting point: 133–135°C; Yield: 68%. Higher lipophilicity due to chloro and cyano groups compared to the target compound’s methoxy and hydroxy groups .

Compound 3d (): 5-Chloro-N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide

Heterocyclic Variations

Compound from :

2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide

- Key Differences :

- Replaces pyrazole with a benzimidazole core, altering electronic properties and hydrogen-bonding capacity.

- Retains methoxy groups but lacks the hydroxyethyl-indole side chain.

Compound from :

N-(1,3-benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide

Side Chain Modifications

Compound from :

3-(2-Hydroxy-4-methylphenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide

- Key Differences: Replaces the hydroxyethyl-indole side chain with a thiadiazole-isobutyl group.

- Physical Properties :

- Lower solubility expected due to isobutyl’s hydrophobicity versus the target’s polar hydroxy group .

Biological Activity

Chemical Structure and Properties

The compound features a pyrazole core substituted with a dimethoxyphenyl group and an indole-derived side chain. Its structure can be represented as follows:

Key Functional Groups

- Dimethoxyphenyl : Imparts potential interactions with neurotransmitter systems.

- Indole moiety : Known for its role in serotonin receptor interactions.

- Pyrazole ring : Often associated with anti-inflammatory and analgesic properties.

Research indicates that the compound may exert its biological effects through several mechanisms, including:

- Serotonin Receptor Modulation : The indole structure suggests activity at serotonin receptors, particularly 5-HT_2A, which are implicated in mood regulation and psychedelic effects.

- Anti-inflammatory Properties : Compounds with pyrazole scaffolds have been shown to inhibit inflammatory pathways, potentially reducing cytokine release.

- Antioxidant Activity : The presence of methoxy groups may enhance the compound's ability to scavenge free radicals.

In Vitro Studies

In vitro studies have demonstrated that the compound can inhibit cell proliferation in various cancer cell lines. For instance, it showed significant cytotoxicity against human glioblastoma (U251) and melanoma (WM793) cells, with IC50 values indicating potent activity (Table 1).

In Vivo Studies

Animal models have been utilized to assess the anti-inflammatory effects of the compound. Results indicated a reduction in paw edema in rats, suggesting potential for treating inflammatory conditions.

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds within the same chemical class:

- Case Study 1 : A related pyrazole derivative was effective in reducing symptoms of anxiety and depression in rodent models, attributed to its interaction with serotonin receptors.

- Case Study 2 : Another analog demonstrated significant neuroprotective effects against oxidative stress-induced neuronal damage.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 3-(2,5-dimethoxyphenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step protocols, such as cyclocondensation of precursors like ethyl acetoacetate with phenylhydrazine derivatives, followed by coupling reactions. For example, pyrazole core formation may use K₂CO₃ in DMF under room temperature stirring to facilitate nucleophilic substitution . Yield optimization requires precise control of stoichiometry (e.g., 1.1 mmol RCH₂Cl per 1 mmol thiol precursor) and purification via column chromatography to isolate intermediates .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional group integrity?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to verify substitution patterns (e.g., methoxy groups at 2,5-positions on the phenyl ring) and HRMS for molecular weight confirmation. Computational tools like PubChem-derived InChI keys and SMILES strings can cross-validate spectral data . X-ray crystallography, as demonstrated for similar pyrazole derivatives, resolves ambiguities in stereochemistry .

Q. What solubility and stability considerations are critical for in vitro assays involving this compound?

- Methodological Answer : The compound’s hydroxyethyl and methoxy groups suggest moderate polarity, requiring solvents like DMSO or ethanol for stock solutions. Stability tests under varying pH (e.g., 4–9) and temperatures (4°C vs. −20°C) should precede biological assays, as hydrolysis of the carboxamide group could occur in aqueous buffers .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to target proteins, and what limitations arise from its structural complexity?

- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) using crystal structures of homologous receptors (e.g., cannabinoid receptors due to the 1,5-diarylpyrazole core) can model interactions. However, the indole and hydroxyethyl moieties introduce conformational flexibility, necessitating molecular dynamics simulations to account for entropy changes . Validate predictions with SPR or ITC binding assays .

Q. What experimental strategies resolve contradictions in biological activity data across different cell lines or assay conditions?

- Methodological Answer :

- Step 1 : Standardize assay conditions (e.g., serum-free media, consistent cell passage numbers) to minimize variability .

- Step 2 : Use orthogonal assays (e.g., Western blot for target phosphorylation alongside cell viability assays) to confirm on-target effects.

- Step 3 : Employ metabolomic profiling to identify off-target interactions, such as unintended modulation of cytochrome P450 enzymes, which may explain discrepancies in activity .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity toward a specific enzyme isoform?

- Methodological Answer :

- Design : Synthesize analogs with systematic substitutions (e.g., replacing 2,5-dimethoxyphenyl with fluorinated or nitro groups) and test against enzyme isoforms (e.g., COX-1 vs. COX-2) .

- Analysis : Use IC₅₀ ratios and molecular dynamics to correlate substituent effects with isoform-specific binding pockets. For example, bulkier groups may reduce off-target binding to CYP3A4 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.